(S)-Sulfinpyrazone

Chiral Pharmacology Drug Metabolism CYP2C9

Opt for (S)-Sulfinpyrazone over the racemic mixture to eliminate confounding variables in CYP2C9-mediated drug interaction (DDI) studies, chiral pharmacokinetic profiling, and URAT1 SAR development. The racemate masks the true clearance and inhibitory potency (S/R renal clearance ratio ≈1.7:1). Using the pure (S)-enantiomer ensures reproducible, mechanistic data suitable for regulatory-grade physiologically-based pharmacokinetic (PBPK) models and next-generation uricosuric discovery.

Molecular Formula C23H20N2O3S
Molecular Weight 404.5 g/mol
Cat. No. B13812833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sulfinpyrazone
Molecular FormulaC23H20N2O3S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2/t29-/m0/s1
InChIKeyMBGGBVCUIVRRBF-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-Sulfinpyrazone: A Chiral Uricosuric and Antiplatelet Agent


(S)-Sulfinpyrazone is the active enantiomer of the phenylbutazone derivative sulfinpyrazone, a chiral sulfoxide compound used as a uricosuric agent for gout and hyperuricemia, and as an antiplatelet agent [1]. Its therapeutic action is derived from two primary mechanisms: the competitive inhibition of renal uric acid reabsorption [2], and the modulation of platelet function through cyclooxygenase (COX) inhibition and other pathways [3]. The molecule exists as a pair of enantiomers, and its pharmacological and metabolic profiles are stereoselective, making the single (S)-enantiomer a distinct chemical entity from the racemic mixture [4].

Why Generic (Racemic) Sulfinpyrazone Cannot Substitute for the (S)-Enantiomer in Research


Procuring a generic or racemic mixture of sulfinpyrazone is not equivalent to using the single (S)-enantiomer due to well-documented stereoselectivity in its pharmacology. The chiral sulfoxide center leads to distinct interactions between the (S)- and (R)-enantiomers and biological targets, particularly cytochrome P450 enzymes and drug transporters [1]. The metabolism of the sulfide precursor to the sulfoxide is itself highly enantioselective, producing a 9:1 ratio of enantiomers via CYP2C9 [2]. Clinically, sulfinpyrazone's interaction with warfarin is stereoselective, primarily inhibiting the clearance of the pharmacologically more potent (S)-warfarin [3]. Therefore, using the racemate in research introduces an uncontrolled variable—the (R)-enantiomer—which may have different activity, metabolism, or off-target effects, confounding results and preventing precise interpretation of the (S)-enantiomer's true pharmacological profile.

Quantitative Differentiation: (S)-Sulfinpyrazone vs. Racemate and In-Class Uricosurics


Stereoselective CYP2C9-Mediated Metabolism: The 9:1 Enantiomer Ratio

The oxidative metabolism of sulfinpyrazone sulfide (SPZS) to the sulfoxide (SPZ) by the cytochrome P450 enzyme CYP2C9 is highly enantioselective. This results in a specific 9:1 enantiomeric ratio of the product, highlighting the dominant formation of one enantiomer over the other [1]. This stands in contrast to CYP3A4-mediated oxidation, which yields a much less selective ratio of 58:42 [1]. The significant enantioselectivity of the major metabolic enzyme CYP2C9 directly links to the clinical interaction with (S)-warfarin, as both compounds compete for the same active site [1].

Chiral Pharmacology Drug Metabolism CYP2C9

Comparative In Vitro Uricosuric Potency: Urate Transport Inhibition

In human brush-border membrane vesicles, the potency of uricosuric agents to inhibit urate uptake via anion exchange was evaluated [1]. Sulfinpyrazone demonstrated an IC50 value of 520 μM for inhibiting [14C]-urate uptake in exchange for cold urate, and 190 μM when exchanged for lactate [1]. For comparison, the most potent agent benzbromarone exhibited IC50 values of 0.7 and 0.3 μM, while probenecid showed values of 807 and 150 μM under the same conditions [1]. This places sulfinpyrazone's potency intermediate between benzbromarone and probenecid.

Uricosuric URAT1 Renal Transport

Stereoselective Inhibition of (S)-Warfarin Metabolism: A Critical Drug-Drug Interaction

Sulfinpyrazone's interaction with the anticoagulant warfarin is stereoselective and clinically significant. In a clinical study of healthy subjects, coadministration of sulfinpyrazone (400 mg daily) with S-warfarin (the more active enantiomer) caused a highly significant augmentation of hypoprothrombinemia (p < 0.001) and increased plasma warfarin concentrations (p < 0.001) [1]. In contrast, coadministration with R-warfarin did not significantly change hypoprothrombinemia but significantly reduced warfarin concentrations (p < 0.05) [1]. The interaction is driven by sulfinpyrazone's inhibition of CYP2C9, the primary enzyme responsible for (S)-warfarin's metabolic clearance [2].

Drug Interaction CYP2C9 Anticoagulation

Enantioselective Renal Excretion: A Chiral Clearance Profile

In a study of healthy volunteers, the urinary excretion of sulfinpyrazone and its metabolites was found to be enantioselective. The cumulative excretion of total (S)-sulfinpyrazone-related material (including metabolites) was significantly greater than that of the (R)-enantiomer [1]. Specifically, the ratio of (S)- to (R)-enantiomers excreted in urine over 96 hours was approximately 1.7:1, indicating stereoselective handling by the kidney [1]. This finding is supported by the development of specific chiral separation methods, such as using ULTRON ES-OVM columns, which are necessary for accurate quantification in biological samples [2].

Pharmacokinetics Chiral Separation Renal Clearance

Strategic Applications of (S)-Sulfinpyrazone in Research and Development


Precise Drug-Drug Interaction (DDI) Studies with CYP2C9 Substrates

Given the well-defined stereoselective inhibition of CYP2C9, the pure (S)-enantiomer is the preferred tool for DDI studies. The known 9:1 enantioselectivity of its own formation by CYP2C9 and its potent inhibition of (S)-warfarin metabolism (p<0.001) [1] make it a specific probe for this metabolic pathway. Researchers can use (S)-Sulfinpyrazone to precisely isolate CYP2C9-mediated interactions without confounding effects from the (R)-enantiomer, enabling more accurate prediction of clinical drug interactions and safer co-medication protocols [2].

Chiral Pharmacokinetic and Metabolic Profiling Studies

The documented stereoselective renal excretion (S/R ratio ~1.7:1) [1] and the high enantioselectivity of its own metabolic formation necessitate the use of the single (S)-enantiomer in pharmacokinetic studies. Using the racemate would mask the true clearance, volume of distribution, and half-life of the active species. Research focused on the (S)-enantiomer allows for the development of accurate physiologically-based pharmacokinetic (PBPK) models and the validation of chiral bioanalytical methods [2], which are essential for regulatory submissions and understanding the clinical pharmacology of chiral drugs.

Mechanistic Studies of Uricosuric Potency and Transporter Interaction

For studies investigating the molecular mechanisms of uric acid transport, (S)-Sulfinpyrazone offers a quantifiable benchmark. Its established IC50 values of 520 μM and 190 μM in human brush-border membrane vesicles [1] position it as an intermediate-potency comparator between the highly potent benzbromarone and the less potent probenecid. This allows for the construction of structure-activity relationships (SAR) for URAT1 and other renal anion transporters, aiding in the development of next-generation uricosurics with improved efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Sulfinpyrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.